H-Asp(obzl)-amc hcl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp(obzl)-amc hcl typically involves the esterification of L-aspartic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to form the benzyl ester. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
H-Asp(obzl)-amc hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
H-Asp(obzl)-amc hcl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: This compound is employed in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of H-Asp(obzl)-amc hcl involves its role as a substrate in enzymatic reactions. It interacts with specific enzymes, leading to the formation of peptide bonds and the synthesis of larger peptides. The molecular targets include various proteases and peptidases that catalyze these reactions .
Comparison with Similar Compounds
Similar Compounds
H-Asp(obzl)-obzl hcl: Another derivative of aspartic acid with similar applications in peptide synthesis.
H-Asp(otbu)-otbu hcl: A tert-butyl ester derivative used in similar biochemical applications
Uniqueness
H-Asp(obzl)-amc hcl is unique due to its specific ester group, which provides distinct reactivity and stability compared to other derivatives. This makes it particularly useful in certain synthetic routes and applications where other compounds may not be as effective .
Properties
IUPAC Name |
benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5.ClH/c1-13-9-20(25)28-18-10-15(7-8-16(13)18)23-21(26)17(22)11-19(24)27-12-14-5-3-2-4-6-14;/h2-10,17H,11-12,22H2,1H3,(H,23,26);1H/t17-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLCCJOOVOOXHV-LMOVPXPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OCC3=CC=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)OCC3=CC=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219138-15-5 |
Source
|
Record name | Butanoic acid, 3-amino-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-4-oxo-, phenylmethyl ester, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219138-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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